molecular formula C24H19N5O2 B6491454 N-(2-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326843-87-1

N-(2-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B6491454
CAS No.: 1326843-87-1
M. Wt: 409.4 g/mol
InChI Key: KCTQCQYDVXHRJT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-triazine class of heterocyclic acetamide derivatives. Its core structure features a pyrazolo[1,5-d][1,2,4]triazin-5-yl moiety substituted with a naphthalen-1-yl group at position 2 and an acetamide-linked 2-methylphenyl group. The naphthalene system enhances aromatic stacking interactions, while the methylphenyl substituent contributes to hydrophobic and steric effects.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-16-7-2-5-12-20(16)26-23(30)14-28-24(31)22-13-21(27-29(22)15-25-28)19-11-6-9-17-8-3-4-10-18(17)19/h2-13,15H,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTQCQYDVXHRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Analogs

Compound Name / ID Core Heterocycle Substituents Key Functional Groups
Target Compound Pyrazolo[1,5-d][1,2,4]triazine Naphthalen-1-yl, 2-methylphenylacetamide C=O (amide), NH (amide)
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-furylmethyl)acetamide Pyrazolo[1,5-d][1,2,4]triazine 4-Fluorophenyl, furylmethylacetamide C=O (amide), NH (amide), C-F
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-Triazole Naphthalen-1-yloxymethyl, phenylacetamide C=O (amide), NH (amide), C-O
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides 1,2,4-Triazole + Pyrazole Methylpyrazole, phenyl, thioacetamide C=O (amide), NH (amide), S-alkyl

Key Observations :

  • The target compound’s pyrazolo-triazine core is distinct from triazole-based analogs (e.g., 6a ), which may influence electronic properties and binding affinity.
  • Substitution with naphthalen-1-yl (target) vs.
  • Electron-withdrawing groups (e.g., 4-fluorophenyl ) contrast with the electron-donating 2-methylphenyl group in the target compound, affecting reactivity and solubility.

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data

Compound / Reference IR Peaks (cm⁻¹) Notable NMR Signals (δ ppm) Molecular Weight (g/mol)
Target Compound C=O ~1670–1680 (estimated) N/A (data not provided) ~400–450 (estimated)
6b C=O: 1682, NH: 3292 1H: 5.38 (–NCH2CO–), 8.36 (triazole); 13C: 165.0 (C=O) 404.14
6m C=O: 1678, C–Cl: 785 N/A 393.11
AV10 (naphthalen-2-yl tetrazole-acetamide) C=O: ~1676 (estimated) N/A 561.67

Key Observations :

  • The C=O stretching frequencies in acetamide derivatives (1671–1682 cm⁻¹ ) are consistent across analogs, suggesting similar electronic environments for the amide group.
  • Chlorine substitution in 6m introduces a distinct IR peak at 785 cm⁻¹, absent in the target compound.

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